C12H15F5O3Si

Description

Historical Context and Evolution of Organosilicon Compounds in Chemical Synthesis

The genesis of organosilicon chemistry can be traced back to 1863, when Charles Friedel and James Crafts successfully synthesized tetraethylsilane, marking a pivotal moment in the discipline's history. wikipedia.orgsbfchem.com This early work laid the groundwork for future explorations into silicon-containing compounds. A major leap forward occurred in the early 20th century, largely propelled by the pioneering efforts of Frederick Kipping. Kipping not only synthesized a wide range of organosilicon compounds but also coined the term "silicone" in 1904. His research notably involved the use of Grignard reagents for the synthesis of alkylsilanes and arylsilanes, and he was instrumental in preparing the first silicone oligomers and polymers. wikipedia.orgsbfchem.com

The period following 1940 witnessed a growing recognition of the industrial potential of polymeric organosilicon compounds. Researchers such as J. F. Hyde, W. J. Patnode, E. G. Rochow, K. A. Andrianov, and B. N. Dolgov made significant contributions to the development of organic silicon resins, coatings, and other polyorganosiloxane products. sbfchem.com A transformative development for large-scale production was the discovery of the Müller-Rochow process, also known as direct synthesis, in the early 1940s. This process, independently discovered by Eugene Rochow and Richard Müller, enabled the industrial production of organosilanes and silicone polymers, forming the bedrock of the modern silicone industry. wikipedia.orgmdpi.com Prior to this, organosilicon compounds were primarily synthesized through more complex methods involving the reaction of organometallic compounds with silicon halides or orthosilicic acid esters. mdpi.com Today, organosilicon compounds are indispensable in numerous sectors, including aviation, electronics, construction, and the semiconductor industry. sbfchem.commdpi.com

Significance of Trialkoxysilanes in Modern Organic and Materials Chemistry

Trialkoxysilanes, characterized by the general formula R'–Si(OR)3, represent a class of organofunctional alkoxysilanes that hold substantial importance in both modern organic and materials chemistry. tekstilec.si Their significance primarily stems from their unique molecular architecture, which incorporates three hydrolyzable alkoxy groups (–OR) attached to a silicon atom, alongside an organic functional group (R'). This structure facilitates their role as versatile precursors, particularly in sol-gel processes, for the creation of hybrid organic-inorganic materials. tekstilec.siresearchgate.netosti.govrsc.org

The presence of three hydrolyzable groups allows trialkoxysilanes to form highly cross-linked polymer networks with integrated organic moieties. Depending on the specific organic group (R'), these compounds can function as either network formers or modifiers, enabling precise tailoring of material properties. tekstilec.si This versatility allows for the impartation of diverse functionalities, including water and oil repellency, flame retardancy, antimicrobial characteristics, and enhanced electrical conductivity. tekstilec.si In materials science, they are utilized to introduce organic functionalities into hybrid materials, leading to the formation of highly cross-linked, insoluble gels or soluble polymers suitable for thin films and coatings, which are crucial for surface modification and compatibilization in various applications. osti.gov

In organic synthesis, aryltrialkoxysilanes and alkenyltrialkoxysilanes have emerged as attractive alternatives to traditional organometallic reagents for transmetallation reactions. Their advantages include ease of handling, enhanced stability in the presence of air and moisture, and generally lower toxicity compared to other organometallic donors (e.g., based on Zn, Mg, or Sn). eurekaselect.com These compounds are actively employed in the formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), carbon-sulfur (C-S), and carbon-oxygen (C-O) bonds, highlighting their utility as synthetic building blocks. eurekaselect.com Furthermore, trialkoxysilanes can be incorporated into the silicate (B1173343) chains of calcium silicate hydrate (B1144303) (C-S-H) structures, contributing to the development of novel hybrid organic-inorganic cement-based nanocomposites. rsc.org

Overview of Pentafluorophenyltriethoxysilane (B1585758) (C12H15F5O3Si) within the Context of Fluorinated Organosilicon Chemistry

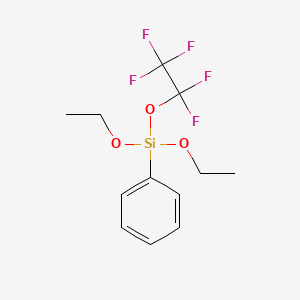

Pentafluorophenyltriethoxysilane, with the chemical formula this compound, is a specific organosilicon compound that incorporates a pentafluorophenyl group bonded to a silicon atom, which is also linked to three ethoxy groups. americanelements.compsu.edu This compound falls within the broader category of fluorinated organosilicon chemistry, a field that explores the synthesis and application of silicon compounds containing fluorine atoms. The introduction of fluorine, particularly in a pentafluorophenyl moiety, is known to impart unique properties to materials due to the high electronegativity and small size of fluorine. tekstilec.si

Generally, fluorinated organosilicon compounds are recognized for their ability to significantly lower surface free energies in coatings, resulting in highly hydrophobic and oleophobic surfaces. tekstilec.si This characteristic is crucial for applications requiring water and oil repellency, anti-fouling properties, and low-friction surfaces. While this compound is identified as a compound used in scientific research and development, its specific applications often leverage the combined benefits of the trialkoxysilane functionality—which allows for integration into various material matrices via sol-gel processes—and the unique surface properties conferred by the pentafluorophenyl group. americanelements.com Its structure suggests its potential as a precursor for creating materials with enhanced chemical resistance, thermal stability, and tailored surface characteristics.

Scope and Academic Relevance of Research on this compound

The academic relevance of research on this compound, or Pentafluorophenyltriethoxysilane, is rooted in its potential to contribute valuable knowledge and address existing gaps within the fields of organosilicon chemistry, materials science, and organic synthesis. univie.ac.atscribbr.com As a fluorinated trialkoxysilane, this compound embodies a confluence of functionalities that are highly sought after in advanced materials and synthetic methodologies.

Research into this compound is academically relevant due to several key aspects:

Novel Material Development: Its structure, combining a reactive triethoxysilane (B36694) moiety with a robust and electronically distinct pentafluorophenyl group, makes it an intriguing building block for creating novel hybrid organic-inorganic materials. Studies can explore its role in forming coatings, films, and composites with tailored surface properties (e.g., superhydrophobicity, oleophobicity, anti-adhesion) and enhanced chemical or thermal stability.

Understanding Structure-Property Relationships: Investigating this compound allows for a deeper understanding of how the pentafluorophenyl group influences the hydrolysis and condensation kinetics of the trialkoxysilane moiety, as well as the resulting network structure and macroscopic properties of the derived materials. This contributes to fundamental knowledge in sol-gel chemistry.

Synthetic Methodologies: Its potential as a reagent in organic synthesis, particularly in cross-coupling or transmetallation reactions where a fluorinated aryl group is desired, can lead to the development of new synthetic pathways for complex fluorinated organic molecules.

Exploration of Fluorine Effects: Research can elucidate the specific impact of the pentafluorophenyl group on the reactivity, stability, and intermolecular interactions of the silicon center, contributing to the broader understanding of fluorine's role in organosilicon chemistry.

The ongoing academic interest in this compound is driven by the demand for high-performance materials and efficient synthetic routes, making it a relevant subject for fundamental and applied chemical research.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H15F5O3Si |

|---|---|

Molecular Weight |

330.32 g/mol |

IUPAC Name |

diethoxy-(1,1,2,2,2-pentafluoroethoxy)-phenylsilane |

InChI |

InChI=1S/C12H15F5O3Si/c1-3-18-21(19-4-2,10-8-6-5-7-9-10)20-12(16,17)11(13,14)15/h5-9H,3-4H2,1-2H3 |

InChI Key |

WKHHNUXTTZQGDL-UHFFFAOYSA-N |

Canonical SMILES |

CCO[Si](C1=CC=CC=C1)(OCC)OC(C(F)(F)F)(F)F |

Origin of Product |

United States |

Mechanistic Investigations and Reactivity Profiles of Pentafluorophenyltriethoxysilane C12h15f5o3si

Fundamental Reactivity of the Triethoxysilyl Group

The triethoxysilyl group, -Si(OCH₂CH₃)₃, is a key functional moiety in organosilicon chemistry, primarily characterized by its susceptibility to hydrolysis. This reaction involves the cleavage of the silicon-oxygen bonds by water to form silanol (B1196071) groups (-Si-OH) and ethanol (B145695). gelest.com The resulting silanols are highly reactive intermediates. gelest.com This reactivity is foundational to the use of triethoxysilanes as coupling agents and in sol-gel processes.

The hydrolysis of trialkoxysilanes is a stepwise process, and its rate is influenced by several factors, including steric bulk of the alkoxy groups, pH, and the concentration of water. gelest.comcsic.esunm.edu Generally, methoxysilanes hydrolyze approximately 6 to 10 times faster than the corresponding ethoxysilanes due to the smaller steric hindrance of the methoxy (B1213986) group. gelest.com

The hydrolysis can be catalyzed by both acids and bases. gelest.comunm.edu

Acid-catalyzed hydrolysis: This mechanism involves the protonation of the oxygen atom of the alkoxy group, making it a better leaving group (ethanol). The rate of acid-catalyzed hydrolysis is typically faster than base-catalyzed hydrolysis. gelest.com

Base-catalyzed hydrolysis: Under basic conditions, the silicon atom is directly attacked by a hydroxide (B78521) ion.

Following hydrolysis, the newly formed silanol groups are prone to undergo condensation reactions with other silanols or remaining alkoxysilyl groups to form stable siloxane bonds (Si-O-Si). gelest.comcsic.es This condensation process is responsible for the formation of polysiloxane networks and films. The competition between hydrolysis and condensation is a critical factor determining the structure of the final material. researchgate.net

Influence of the Pentafluorophenyl Moiety on Silane (B1218182) Reactivity

The pentafluorophenyl group (C₆F₅) is a powerful electron-withdrawing substituent due to the high electronegativity of the fluorine atoms. acs.orgrsc.org Its presence significantly alters the electronic properties and, consequently, the reactivity of the triethoxysilyl group in C₁₂H₁₅F₅O₃Si.

The primary influence of the C₆F₅ moiety is a strong negative inductive effect (-I), which withdraws electron density from the silicon atom. acs.org This increased electrophilicity of the silicon center has several important consequences:

Enhanced Susceptibility to Nucleophilic Attack: The electron-deficient silicon atom in pentafluorophenyltriethoxysilane (B1585758) is more susceptible to attack by nucleophiles. This includes the nucleophilic attack by water during hydrolysis, potentially accelerating the hydrolysis rate compared to alkyl- or phenyltriethoxysilanes.

Polarization of the Si-C Bond: The electron-withdrawing nature of the C₆F₅ group enhances the polarization of the silicon-carbon bond. This polarization is a key factor in facilitating transmetalation during cross-coupling reactions. nih.govorganic-chemistry.org

Activation for Cross-Coupling: The electronic properties of the pentafluorophenyl group make C₁₂H₁₅F₅O₃Si a competent nucleophilic partner in palladium-catalyzed cross-coupling reactions, particularly when activated by a fluoride (B91410) source. scbt.comchemicalbook.comsigmaaldrich.com

Research has shown that the pentafluorophenyl group inductively withdraws electrons more strongly than a standard phenyl group. acs.org This effect is crucial for understanding the distinct reactivity profile of C₁₂H₁₅F₅O₃Si compared to other common organotriethoxysilanes.

Mechanistic Pathways in Cross-Coupling Reactions Involving C₁₂H₁₅F₅O₃Si

Pentafluorophenyltriethoxysilane serves as a silicon-based nucleophile in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling. scbt.comchemicalbook.comsigmaaldrich.com These reactions are powerful tools for forming carbon-carbon bonds. acs.org Organosilicon reagents like C₁₂H₁₅F₅O₃Si have emerged as attractive alternatives to traditional organometallic reagents (based on tin or boron) due to their lower toxicity and high stability. nih.govnih.gov

Palladium-Catalyzed Cross-Coupling Protocols

The generally accepted mechanism for the palladium-catalyzed cross-coupling of organosilanes involves a catalytic cycle consisting of three primary steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with an organic halide (e.g., an aryl iodide) to form a Pd(II) intermediate.

Transmetalation: The organic group (in this case, the pentafluorophenyl moiety) is transferred from the activated silicon reagent to the palladium center, displacing the halide. This is often the rate-limiting step in the cycle. nih.govillinois.edu

Reductive Elimination: The two organic groups on the palladium complex couple, and the C-C bond is formed, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

The success of the transmetalation step is highly dependent on the activation of the organosilane, as the Si-C bond is typically strong and unreactive. nih.gov

Fluoride-Promoted Activation in Cross-Coupling

A significant breakthrough in silicon-based cross-coupling was the use of a fluoride source as an activator. nih.govnih.gov Fluoride ions have a high affinity for silicon and play a critical role in enhancing the reactivity of organosilanes like C₁₂H₁₅F₅O₃Si. acs.org

The mechanism of fluoride activation involves the attack of the fluoride ion on the electrophilic silicon atom. This leads to the formation of a hypervalent, pentacoordinate siliconate species. nih.govorganic-chemistry.org

Si(OR)₃(C₆F₅) + F⁻ → [F-Si(OR)₃(C₆F₅)]⁻

This pentacoordinate intermediate exhibits several key features that facilitate the crucial transmetalation step:

Increased Nucleophilicity: The formation of the siliconate complex increases the electron density on the organic group attached to the silicon, making the pentafluorophenyl group a more effective nucleophile for transfer to the palladium center.

Enhanced Si-C Bond Polarization: The coordination of fluoride further polarizes the Si-C bond, weakening it and making it more susceptible to cleavage during transmetalation. nih.govorganic-chemistry.org

Common fluoride sources used for this purpose include tetrabutylammonium (B224687) fluoride (TBAF). acs.orgorganic-chemistry.org The activation by fluoride circumvents the low intrinsic reactivity of the organosilane, enabling efficient cross-coupling under relatively mild conditions. nih.gov

Hydrolytic Stability and Reactivity Considerations of C₁₂H₁₅F₅O₃Si in Various Chemical Environments

The hydrolytic stability of C₁₂H₁₅F₅O₃Si is governed by the reactivity of its triethoxysilyl group, which is significantly modulated by the attached pentafluorophenyl moiety. Like other trialkoxysilanes, pentafluorophenyltriethoxysilane is susceptible to hydrolysis in the presence of water, leading to the formation of pentafluorophenylsilanetriol and ethanol. gelest.comwikipedia.org

C₆F₅Si(OC₂H₅)₃ + 3 H₂O ⇌ C₆F₅Si(OH)₃ + 3 C₂H₅OH

The rate and extent of this hydrolysis are dependent on several environmental factors:

| Factor | Influence on Hydrolysis |

| pH | Hydrolysis is catalyzed by both acids and bases, with the minimum reaction rate typically observed around a neutral pH of 7. unm.edu |

| Water Concentration | The availability of water is a key factor; hydrolysis can be initiated by atmospheric moisture or bulk water in a solution. gelest.comacs.org |

| Catalysts | The reaction is accelerated in acidic or basic conditions. unm.edu |

| Solvent | The use of a co-solvent like ethanol can influence the reaction kinetics. csic.es |

The strong electron-withdrawing effect of the pentafluorophenyl group makes the silicon atom in C₁₂H₁₅F₅O₃Si more electrophilic. This heightened electrophilicity is expected to increase the rate of hydrolysis compared to silanes with electron-donating or less electron-withdrawing groups (e.g., alkyltriethoxysilanes), as the silicon center is more susceptible to nucleophilic attack by water.

Following hydrolysis, the resulting silanol intermediates can undergo self-condensation to form siloxane (Si-O-Si) oligomers and polymers, a process that is also pH-dependent. gelest.comunm.edu Therefore, in aqueous environments, C₁₂H₁₅F₅O₃Si is not indefinitely stable and will gradually convert to polysiloxane structures.

Interactions with Active Hydrogen-Containing Functional Groups

Pentafluorophenyltriethoxysilane can interact with functional groups containing active hydrogen atoms, such as alcohols and amines, through two main reactive sites: the triethoxysilyl group and the pentafluorophenyl ring.

Reactions at the Triethoxysilyl Group: The silicon-oxygen bonds of the ethoxy groups can undergo transesterification (also known as alcoholysis) with other alcohols, particularly in the presence of an acid or base catalyst. This reaction results in an exchange of the ethoxy groups for the new alkoxy groups. researchgate.net

C₆F₅Si(OC₂H₅)₃ + 3 R'OH ⇌ C₆F₅Si(OR')₃ + 3 C₂H₅OH

This reactivity is fundamental to modifying the properties of the silane or for its integration into different sol-gel systems.

Reactions at the Pentafluorophenyl Ring: The pentafluorophenyl ring is highly activated towards nucleophilic aromatic substitution (SₙAr). The fluorine atom at the para position (C-4) is particularly susceptible to displacement by nucleophiles. researchgate.net Strong nucleophiles, such as primary and secondary amines or thiols, can react with C₁₂H₁₅F₅O₃Si under appropriate conditions to displace the para-fluorine atom. researchgate.net

Advanced Applications of Pentafluorophenyltriethoxysilane C12h15f5o3si in Chemical Synthesis

C-C Bond Formation Strategies Utilizing C12H15F5O3Si

Carbon-carbon (C-C) bond formation is a cornerstone of organic chemistry, enabling the construction of complex molecular architectures. numberanalytics.com Cross-coupling reactions, which involve the coupling of two organic fragments, often in the presence of a transition metal catalyst, are highly useful methodologies for C-C bond formation. numberanalytics.comgelest.com Silicon-based cross-coupling reagents, including this compound, are employed for this purpose. gelest.com

Pentafluorophenyltriethoxysilane (B1585758), with its pentafluorophenyl moiety, is particularly relevant for introducing aryl groups into organic molecules via cross-coupling reactions. gelest.com Similarly, silicon-based reagents are utilized for the introduction of vinyl groups. gelest.com The Hiyama cross-coupling reaction, for instance, involves the palladium-catalyzed, fluoride-promoted reaction of organosilanes (like aryl, alkenyl, allyl, and ethynyltrimethylsilanes) with organic halides to form cross-coupled products. gelest.com

Aryl and vinyl silanes can undergo cross-coupling reactions, often catalyzed by palladium, to form new C-C bonds. For example, alkenyltrialkoxysilanes react with aryl bromides and iodides to form styrenes under various conditions, including fluoride-free and ligand-free aqueous conditions. gelest.com

Table 1: Examples of Aryl and Vinyl Group Introduction via Silicon-Based Cross-Coupling

| Silicon Reagent Type | Coupling Partner | Product Type | Conditions (General) | Citation |

| Alkenyltrialkoxysilanes | Aryl bromides/iodides | Styrenes | Fluoride-free, ligand-free, aqueous | gelest.com |

| Vinylsilanols | Aryl triflates/nonflates | Styrenes | - | gelest.com |

| Aryl/Alkenyltrimethylsilanes | Aryl/Vinyl/Allyl halides | Cross-coupled products | Pd-catalyzed, fluoride-promoted | gelest.com |

The incorporation of silicon into organic molecules can lead to the formation of silylated organic scaffolds with unique properties. Pentafluorophenyltriethoxysilane can serve as a precursor for such structures. For instance, it can be used in the preparation of pentafluorophenyl derivatives. gelest.com The ethoxy groups on the silicon atom are hydrolyzable, which allows for further functionalization or integration into larger silicon-containing networks, such as hydrogen-free silicone resins useful in optical coatings. gelest.com The perfluoroaryl–aryl face-to-face interactions can also contribute to the formation of structured building blocks. researchgate.net

This compound as a Versatile Reagent for Synthetic Organic Transformations

Pentafluorophenyltriethoxysilane is considered a versatile reagent in synthetic organic chemistry, contributing to various transformations beyond C-C bond formation. gelest.com Its utility stems from the reactivity of both the silicon-ethoxy bonds and the pentafluorophenyl group.

Functional group protection is a critical strategy in multistep organic synthesis to ensure chemoselectivity by temporarily decreasing the reactivity of a specific functional group. wikipedia.organtispublisher.or.id Organosilane reagents are widely used as protecting groups. gelest.com While the direct use of this compound as a protecting group is not explicitly detailed in the provided snippets, silanes, in general, are known to form protecting groups for various functionalities, including alcohols (as triorganosilyl ethers) and amines. wikipedia.orglibretexts.org The ethoxy groups on this compound can undergo hydrolysis or transesterification, suggesting potential for derivatization reactions where the silicon moiety is used to introduce or modify functional groups. americanelements.comalfa-chemistry.com

Table 2: General Applications of Organosilanes in Functional Group Protection

| Functional Group Protected | Common Silane (B1218182) Protecting Group Type | Deprotection Conditions | Citation |

| Alcohols | Triorganosilyl ethers | Acids, fluoride (B91410) ions | wikipedia.org |

| Amines | Silyl (B83357) carbamates (indirectly via carbamates) | Acid, base (depending on carbamate) | wikipedia.org |

Chemoselectivity, the preferential reaction of a chemical reagent with one functional group over others in a molecule, is paramount in synthesizing complex molecules. numberanalytics.comnumberanalytics.comwikipedia.org The design of catalysts and reagents, and the careful selection of reaction parameters (substrate, catalyst, solvent, temperature), are crucial for achieving high chemoselectivity. numberanalytics.comnumberanalytics.comrsc.org

Pentafluorophenyltriethoxysilane's reactivity in palladium-catalyzed cross-coupling reactions highlights its role in selective transformations. sigmaaldrich.com The ability of silicon-based cross-coupling agents to introduce specific aryl or vinyl groups selectively, even in the presence of other functional groups, is a key aspect of their utility. gelest.comgelest.com For example, some aryltrimethoxysilanes can undergo Michael addition to enones in aqueous medium, demonstrating selective reactivity. gelest.com The inherent electronic and steric properties of the pentafluorophenyl group can also influence the chemoselectivity of reactions involving this compound.

Development of New Synthetic Methodologies Employing Pentafluorophenyltriethoxysilane (this compound)

The development of new synthetic methodologies is crucial for advancing chemical synthesis, making known target molecules more accessible and enabling the creation of novel compounds. prof-beeraiah.inuva.nluochb.czcam.ac.uk Pentafluorophenyltriethoxysilane, as a versatile building block and cross-coupling reagent, contributes to this area. Its application in palladium-catalyzed cross-coupling reactions exemplifies its role in established and potentially new methodologies for C-C bond formation. sigmaaldrich.comgelest.com

The ongoing research in synthetic organic chemistry, including the exploration of unconventional reactivity and the development of more efficient and selective reactions, can benefit from the unique properties of compounds like this compound. prof-beeraiah.inuva.nlrsc.orgmoravek.com The ability to form hydrogen-free silicone resins and prepare pentafluorophenyl derivatives suggests its potential in developing new materials science applications and specialized synthetic routes. gelest.com

Pentafluorophenyltriethoxysilane C12h15f5o3si in Materials Science and Surface Engineering

Surface Modification and Functionalization using C12H15F5O3Si

The dual functionality of Pentafluorophenyltriethoxysilane (B1585758) makes it an excellent agent for surface modification. The triethoxysilane (B36694) portion of the molecule can undergo hydrolysis and condensation reactions to form stable siloxane (Si-O-Si) bonds with inorganic substrates, while the pentafluorophenyl group provides a means to alter the surface energy and chemical reactivity of the modified material.

Pentafluorophenyltriethoxysilane is a key precursor in the synthesis of hybrid organic-inorganic materials, often through the sol-gel process. This method involves the controlled hydrolysis and polycondensation of molecular precursors, like this compound, to form an inorganic silica-based network at low temperatures. kaist.ac.kr The organic pentafluorophenyl groups become chemically integrated into this inorganic matrix, creating a material that combines the properties of both organic and inorganic components.

The incorporation of the fluorinated organic moiety imparts specific characteristics to the hybrid material, such as hydrophobicity and oleophobicity. The resulting materials can be fabricated into various forms, including thin films and coatings, with tailored properties for specific applications. The sol-gel process allows for the creation of these hybrid materials with a high degree of homogeneity, where the organic and inorganic phases are intermingled at a molecular level.

Table 1: Key Features of Hybrid Materials Synthesized with this compound

| Feature | Description |

|---|---|

| Synthesis Method | Primarily sol-gel process, involving hydrolysis and condensation. |

| Organic Component | Pentafluorophenyl group providing hydrophobicity and unique reactivity. |

| Inorganic Component | Silica (B1680970) (SiO2) network formed from the triethoxysilane groups. |

| Bonding | Covalent Si-C bonds link the organic and inorganic phases. |

| Resulting Properties | Enhanced thermal stability, chemical resistance, and tailored surface energy. |

One of the primary applications of Pentafluorophenyltriethoxysilane is as an adhesion promoter, or coupling agent, at the interface between dissimilar materials, such as an inorganic filler and an organic polymer matrix. Its effectiveness stems from its bifunctional nature. nbinno.com

The triethoxysilane groups can react with hydroxyl (-OH) groups present on the surface of inorganic materials like glass, silica, and metal oxides. This reaction, following hydrolysis, forms strong, covalent siloxane bonds (Si-O-substrate), anchoring the molecule to the inorganic surface. nbinno.com

Role of this compound in the Synthesis of Advanced Silicone-Based Materials

Pentafluorophenyltriethoxysilane is an important precursor in the development of advanced silicone materials, particularly fluorosilicone resins and reactive silicones. The presence of the C6F5 group imparts unique properties compared to conventional silicone polymers.

Silicone resins are highly cross-linked polymers with a three-dimensional network structure, known for their excellent thermal stability and dielectric properties. Pentafluorophenyltriethoxysilane can be used in the synthesis of specialized fluorosilicone resins. Through co-hydrolysis and polycondensation with other organosilanes, the pentafluorophenyl group is incorporated into the siloxane backbone.

These fluorosilicone resins exhibit enhanced properties, including superior heat resistance and chemical stability, making them suitable for demanding applications. The synthesis process allows for the control of the resin's properties by adjusting the ratio of different silane (B1218182) precursors.

The unique properties derived from the pentafluorophenyl group make this compound a valuable component in the formulation of high-performance coatings, and potentially in specialty membranes and adhesives.

Coatings: When incorporated into coatings, Pentafluorophenyltriethoxysilane can significantly enhance chemical resistance and thermal stability. nbinno.com The fluorinated groups create a low surface energy, resulting in hydrophobic (water-repellent) and oleophobic (oil-repellent) surfaces. These properties are highly desirable for protective coatings in harsh industrial environments.

Membranes: In the context of membrane science, fluoropolymers are known for their chemical inertness and thermal stability, making them suitable for applications like membrane distillation. While direct research is limited, the incorporation of this compound into hybrid membranes via the sol-gel method could create porous materials with controlled hydrophobicity, a key parameter in membrane separation processes.

Applications in Optical, Electronic, and Ceramic Technologies

The unique electronic and physical properties conferred by the pentafluorophenyl group make this compound a material of interest for various high-technology applications.

Optical Technologies: In the field of optics, materials with a low refractive index are essential for applications such as anti-reflective coatings and optical waveguides. The incorporation of fluorine, known for lowering the refractive index, makes materials derived from Pentafluorophenyltriethoxysilane promising candidates for these applications. Sol-gel derived hybrid materials containing this compound can be processed into thin films with controlled optical properties.

Electronic Technologies: The electronics industry requires materials with low dielectric constants (low-k) to serve as insulators between conductive components in integrated circuits, reducing signal delay and cross-talk. The introduction of fluorine and the creation of porosity are common strategies to lower the dielectric constant of materials. The use of fluoro-containing silanes like this compound in the fabrication of low-k dielectric films through methods like plasma-enhanced chemical vapor deposition is an area of active research. Furthermore, its role as a surface modifier can be used to control the deposition of thin films on dielectric substrates.

Table 2: Potential High-Tech Applications of this compound-Derived Materials

| Technology Area | Application | Function of this compound |

|---|---|---|

| Optical | Anti-reflective coatings, Optical waveguides | Lowers refractive index, forms stable hybrid films. |

| Electronic | Low-k dielectric films for microelectronics | Introduces fluorine to reduce dielectric constant, surface modification. |

| Ceramic | Ceramic Matrix Composites (CMCs) | Acts as a coupling agent to improve filler-matrix adhesion. |

Engineering of Material Properties through C₁₂H₁₅F₅O₃Si Incorporation

Pentafluorophenyltriethoxysilane (C₁₂H₁₅F₅O₃Si) is a versatile organosilicon compound utilized in materials science to strategically engineer the properties of various materials. Its unique molecular structure, featuring a reactive triethoxysilane group and a stable, highly fluorinated pentafluorophenyl group, allows it to function as a coupling agent, surface modifier, and cross-linking agent. Incorporation of this silane into polymer matrices, onto surfaces, or within composite systems can lead to significant enhancements in surface characteristics, adhesion, and thermal stability.

The primary mechanism involves the hydrolysis of the ethoxy groups (-OC₂H₅) in the presence of moisture to form reactive silanol (B1196071) groups (Si-OH). These silanols can then condense with hydroxyl groups on the surface of inorganic substrates (like glass, silica, or metal oxides) to form stable covalent siloxane bonds (Si-O-Substrate). Simultaneously, the non-polar, low-energy pentafluorophenyl group (-C₆F₅) remains oriented away from the substrate, available to interact with a polymer matrix or to tailor the surface properties of the material. nbinno.com

Modification of Surface Energy and Hydrophobicity

The presence of the pentafluorophenyl group is critical for altering the surface properties of materials. Fluorine is the most electronegative element, and the high density of fluorine atoms in the -C₆F₅ group creates a surface with very low polarity and low surface energy. When C₁₂H₁₅F₅O₃Si is applied as a coating or self-assembled monolayer, it imparts a hydrophobic, water-repellent character to the substrate.

This modification is quantifiable through contact angle measurements, where a higher contact angle indicates greater hydrophobicity. aalto.finih.govaalto.fi For instance, research on analogous alkoxysilanes applied to polymers like polylactic acid (PLA) has demonstrated a significant increase in water contact angle, transforming the material's surface from partially wettable to hydrophobic. mdpi.com This effect is crucial for applications requiring water repellency, self-cleaning surfaces, and reduced surface contamination.

Interactive Data Table: Illustrative Effect of Alkoxysilane Modification on Polymer Hydrophobicity

The following data, based on research with N-octyltriethoxysilane, illustrates the typical impact of alkoxysilane incorporation on the water contact angle of a polymer surface. mdpi.com

| Material | Additive | Water Contact Angle (°) | Change in Hydrophobicity |

| Neat Polylactic Acid (PLA) | None | 68.6° | Baseline |

| Modified PLA | 3 wt% N-octyltriethoxysilane | 82.2° | + 13.6° |

Enhancement of Interfacial Adhesion

As a coupling agent, Pentafluorophenyltriethoxysilane forms a durable molecular bridge between dissimilar materials, such as inorganic fillers and an organic polymer matrix in composites. nbinno.com The silane's dual reactivity allows it to form strong covalent bonds with the inorganic component while the pentafluorophenyl group establishes robust interactions (e.g., van der Waals forces, π-π stacking) with the polymer chains. nbinno.com

Interactive Data Table: Illustrative Effect of Alkoxysilane Modification on Mechanical Properties

The following data, based on research with phenyltriethoxysilane, demonstrates the potential enhancement of mechanical properties in a polymer matrix after silane incorporation. mdpi.com

| Material | Additive | Young's Modulus (GPa) | Change in Stiffness |

| Neat Polylactic Acid (PLA) | None | 3.9 | Baseline |

| Modified PLA | 1.3 wt% Phenyltriethoxysilane | 5.1 | + 30.8% |

Improvement of Thermal and Chemical Stability

Materials modified with this fluorinated silane are expected to exhibit higher decomposition temperatures and better resistance to thermo-oxidative degradation. researchgate.netmdpi.com The low-energy, chemically inert fluorinated surface also provides a barrier against chemical attack, improving the material's resistance in harsh environments. nbinno.com Thermogravimetric analysis (TGA) of polymers modified with organosilanes often reveals a delay in the onset of thermal degradation compared to the unmodified material. mdpi.com

Interactive Data Table: Illustrative Effect of Alkoxysilane Modification on Thermal Stability

The following data from TGA, based on research with phenyltriethoxysilane, illustrates the typical influence of alkoxysilane modification on the thermal decomposition temperature of a polymer. mdpi.com

| Material | Additive | Onset Decomposition Temp. (T₅%) |

| Neat Polylactic Acid (PLA) | None | ~364 °C |

| Modified PLA | 2.7 wt% Phenyltriethoxysilane | ~358 °C |

(Note: In some polymer systems, the incorporation of silanes can slightly lower the initial decomposition temperature due to catalytic effects, while improving stability at higher temperatures or increasing the final char yield.) mdpi.com

Analytical and Spectroscopic Characterization of Pentafluorophenyltriethoxysilane C12h15f5o3si and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of Pentafluorophenyltriethoxysilane (B1585758), providing detailed information about the hydrogen (¹H), carbon (¹³C), silicon (²⁹Si), and fluorine (¹⁹F) nuclei within the molecule.

¹H NMR: The proton NMR spectrum of Pentafluorophenyltriethoxysilane is expected to show two distinct signals corresponding to the ethoxy group protons. A quartet around 3.9 ppm would be attributed to the methylene (B1212753) protons (-OCH₂-), coupled to the adjacent methyl protons. A triplet appearing at approximately 1.2 ppm would correspond to the terminal methyl protons (-CH₃). The integration of these signals should yield a 2:3 ratio, respectively.

¹³C NMR: The ¹³C NMR spectrum will provide information on the carbon framework. The ethoxy group carbons are expected to produce two signals, one around 58 ppm for the methylene carbon and another around 18 ppm for the methyl carbon. The pentafluorophenyl ring carbons will exhibit complex splitting patterns due to C-F coupling. The carbon atom directly attached to the silicon (C1) is expected to have a chemical shift in the range of 100-120 ppm, significantly influenced by the silicon and fluorine atoms. The other aromatic carbons will appear in the typical downfield region for aromatic compounds, with their chemical shifts and multiplicities dictated by the number of fluorine atoms they are coupled to. Quaternary carbons, such as C1, often show lower intensity peaks. youtube.com

¹⁹F NMR: The ¹⁹F NMR spectrum is crucial for characterizing the pentafluorophenyl group. Due to the different chemical environments, the fluorine atoms at the ortho, meta, and para positions relative to the silicon substituent are expected to produce three distinct signals. These signals will exhibit complex splitting patterns due to F-F coupling. The chemical shifts for fluoroaromatic compounds typically appear in a range of -130 to -170 ppm. thermofisher.comazom.com

²⁹Si NMR: The ²⁹Si NMR spectrum provides direct information about the silicon environment. For Pentafluorophenyltriethoxysilane, a single resonance is expected in the range of -60 to -80 ppm, which is characteristic of silicon atoms in a T³-type environment (RSi(OR')₃). unige.chresearchgate.net Upon hydrolysis and condensation reactions, new signals corresponding to T¹, T², and T³ silicon environments in the resulting siloxane network will appear.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| ¹H | -OCH₂CH₃ | ~3.9 | Quartet | J(H,H) ≈ 7 |

| ¹H | -OCH₂CH₃ | ~1.2 | Triplet | J(H,H) ≈ 7 |

| ¹³C | -OCH₂CH₃ | ~58 | - | - |

| ¹³C | -OCH₂CH₃ | ~18 | - | - |

| ¹³C | C-Si | ~100-120 | Multiplet | J(C,F) |

| ¹³C | C-F (aromatic) | ~135-150 | Multiplets | J(C,F) |

| ¹⁹F | ortho-F | ~(-130 to -140) | Multiplet | J(F,F) |

| ¹⁹F | meta-F | ~(-160 to -170) | Multiplet | J(F,F) |

| ¹⁹F | para-F | ~(-150 to -160) | Multiplet | J(F,F) |

| ²⁹Si | Si(OEt)₃ | ~(-60 to -80) | - | - |

Mass Spectrometry Techniques in Characterization

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of Pentafluorophenyltriethoxysilane, as well as for identifying its reaction products and fragmentation pathways.

The nominal molecular weight of Pentafluorophenyltriethoxysilane (C12H15F5O3Si) is 330.32 g/mol . scbt.com High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, allowing for the confirmation of the elemental formula.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 330. The fragmentation pattern would likely involve the loss of ethoxy groups (-OC₂H₅, mass = 45) and the pentafluorophenyl group (C₆F₅, mass = 167). libretexts.orgchemguide.co.ukyoutube.comlibretexts.org Common fragments would include [M - OC₂H₅]⁺ at m/z 285, [M - C₆F₅]⁺ at m/z 163 (corresponding to the triethoxysilyl cation), and the pentafluorophenyl cation [C₆F₅]⁺ at m/z 167. Further fragmentation of the ethoxy groups could also be observed.

| m/z | Proposed Fragment |

| 330 | [C₁₂H₁₅F₅O₃Si]⁺ (Molecular Ion) |

| 285 | [M - OC₂H₅]⁺ |

| 167 | [C₆F₅]⁺ |

| 163 | [Si(OC₂H₅)₃]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in Pentafluorophenyltriethoxysilane.

An Attenuated Total Reflectance (ATR) IR spectrum of Pentafluorophenyltriethoxysilane has been reported. nih.gov The spectrum would be characterized by strong absorption bands corresponding to the vibrations of the Si-O-C, C-F, and aromatic C=C bonds. The Si-O-C stretching vibrations are typically observed in the region of 1100-1000 cm⁻¹. gelest.commsu.edu The C-F stretching vibrations of the pentafluorophenyl ring give rise to strong absorptions in the 1300-1100 cm⁻¹ region. Aromatic C=C stretching vibrations are expected around 1600-1450 cm⁻¹. The C-H stretching and bending vibrations of the ethoxy groups would appear around 2975-2885 cm⁻¹ and 1485-1365 cm⁻¹, respectively. vscht.czs-a-s.org

The Raman spectrum is expected to show complementary information. The symmetric vibrations of the pentafluorophenyl ring are often strong in the Raman spectrum.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| C-H stretch (ethoxy) | 2975-2885 | IR, Raman |

| Aromatic C=C stretch | 1600-1450 | IR, Raman |

| C-F stretch | 1300-1100 | IR |

| Si-O-C stretch | 1100-1000 | IR |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of Pentafluorophenyltriethoxysilane and for monitoring the progress of its reactions, such as hydrolysis and condensation.

Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is a suitable method for analyzing volatile and thermally stable compounds like Pentafluorophenyltriethoxysilane. americanlaboratory.com The choice of a suitable capillary column, typically with a non-polar or medium-polarity stationary phase, is crucial for achieving good separation from impurities or reaction byproducts. The retention time of the compound would be a key parameter for its identification and quantification.

High-performance liquid chromatography (HPLC) could also be employed, particularly for the analysis of less volatile reaction products or for monitoring the hydrolysis process where the polarity of the analytes changes significantly. A reversed-phase column with a suitable mobile phase, such as a mixture of acetonitrile (B52724) and water, would likely be used.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To date, there is no publicly available information on the single-crystal X-ray structure of Pentafluorophenyltriethoxysilane. If a suitable single crystal of the compound could be grown, this technique would provide accurate bond lengths, bond angles, and intermolecular interactions in the solid state. Such data would be invaluable for understanding the packing of the molecules and for computational modeling studies. The analysis of reaction products, particularly well-ordered polymeric or condensed-phase materials, using X-ray diffraction (XRD) can provide information on their crystallinity and morphology.

Computational and Theoretical Chemistry Studies on Pentafluorophenyltriethoxysilane C12h15f5o3si

Electronic Structure and Bonding Analysis

A thorough understanding of the electronic structure and bonding of pentafluorophenyltriethoxysilane (B1585758) is fundamental to predicting its reactivity and properties. While no specific studies on C12H15F5O3Si are available, a standard computational approach would involve Density Functional Theory (DFT) calculations. For analogous pentafluorophenyl derivatives, DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) are commonly used to optimize the molecular geometry and analyze electronic properties. chemmethod.comchemmethod.comresearchgate.net

Key electronic properties that would be investigated include the distribution of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are crucial for understanding the molecule's reactivity towards nucleophiles and electrophiles. For instance, the highly electronegative fluorine atoms on the phenyl ring are expected to significantly lower the energy of the LUMO, making the aromatic ring susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) and Mulliken population analyses would further elucidate the charge distribution within the molecule. chemmethod.comresearchgate.net These analyses would quantify the partial charges on the silicon, oxygen, carbon, and fluorine atoms, providing insight into the polarity of the Si-O, C-O, C-C, and C-F bonds. A Molecular Electrostatic Potential (MEP) map would visually represent the electron-rich and electron-deficient regions of the molecule, highlighting potential sites for electrophilic and nucleophilic interactions. researchgate.net

Table 1: Hypothetical Electronic Properties of this compound based on Analogous Compounds

| Property | Predicted Characteristic | Implication for Reactivity |

| HOMO-LUMO Gap | Relatively large | High kinetic stability |

| LUMO Location | Primarily on the pentafluorophenyl ring | Susceptibility to nucleophilic aromatic substitution |

| Partial Charge on Si | Highly positive | Electrophilic center, prone to nucleophilic attack |

| Partial Charges on F | Highly negative | Influence intermolecular interactions |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of reactions involving organosilanes. For pentafluorophenyltriethoxysilane, this would involve mapping the potential energy surfaces for reactions such as hydrolysis, condensation, and cross-coupling. These calculations can identify transition states, intermediates, and activation energies, providing a detailed, step-by-step understanding of the reaction pathway.

For example, the hydrolysis of the ethoxy groups is a critical reaction for the application of this compound in sol-gel processes and surface modifications. Computational studies on similar alkoxysilanes have shown that hydrolysis can proceed through an associative mechanism involving a pentacoordinate silicon intermediate. The activation barriers for these steps can be calculated to predict reaction rates under different conditions (e.g., acidic, basic, or neutral).

While no specific reaction mechanism studies for this compound were found, the principles from broader computational chemistry of organosilicon compounds would be directly applicable. Software packages that facilitate the modeling of complex reaction networks could be employed to explore the various competing and consecutive reactions that this compound might undergo. nih.govbiorxiv.org

Prediction of Reactivity and Selectivity

Building on the electronic structure and mechanistic understanding, computational methods can predict the reactivity and selectivity of pentafluorophenyltriethoxysilane in various chemical transformations. Reactivity indices derived from DFT, such as global and local electrophilicity and nucleophilicity, can be calculated to rationalize and predict the molecule's behavior.

The highly electron-withdrawing nature of the pentafluorophenyl group is expected to make the silicon atom more electrophilic compared to non-fluorinated analogs, thus enhancing its reactivity towards nucleophiles. Conversely, the electron-deficient aromatic ring would be deactivated towards electrophilic aromatic substitution but activated for nucleophilic aromatic substitution, where a fluoride (B91410) ion could act as a leaving group.

Computational models can predict the regioselectivity of reactions, for instance, in cross-coupling reactions involving the C-F bonds of the aromatic ring. By calculating the activation energies for substitution at the ortho, meta, and para positions, the most likely site of reaction can be determined.

Design of Novel Catalysts and Reagents for this compound Transformations

A significant application of computational chemistry is the rational design of catalysts. While no catalysts have been specifically designed for this compound transformations using computational methods, the general principles of catalyst design are well-established.

For instance, if a specific transformation of pentafluorophenyltriethoxysilane is desired, such as the selective cleavage of a C-F bond, computational screening of potential transition metal catalysts could be performed. DFT calculations can be used to model the catalytic cycle, including oxidative addition, migratory insertion, and reductive elimination steps. By calculating the energetics of these steps for different metals and ligands, the most efficient catalyst can be identified in silico before experimental synthesis and testing.

This approach allows for the high-throughput screening of a large number of potential catalysts, saving significant time and resources. The insights gained from such computational studies, including the geometry of the transition states and the electronic interactions between the catalyst and the substrate, are invaluable for designing more active and selective catalysts.

Future Research Directions and Challenges in Pentafluorophenyltriethoxysilane C12h15f5o3si Chemistry

Development of Sustainable and Green Synthetic Routes

The future synthesis of Pentafluorophenyltriethoxysilane (B1585758) is increasingly being viewed through the lens of green chemistry, aiming to reduce environmental impact and improve efficiency. Traditional multi-stage syntheses of functional organosilanes often rely on hazardous reagents and generate significant waste. mdpi.com Research is therefore pivoting towards more sustainable methodologies.

A primary challenge is to move beyond conventional methods, which may involve Grignard reagents and silicon halides, towards direct, atom-economical processes. mdpi.com The industrial synthesis of many fundamental organosilanes is dominated by the Müller–Rochow direct process, and a major future goal is to develop analogous cost-effective, single-step methods for highly functionalized silanes like C12H15F5O3Si. mdpi.com This involves exploring chlorine-free pathways, potentially through the direct reaction of elemental silicon with pentafluorobenzene (B134492) and ethanol (B145695) under catalytic conditions.

Future research will likely focus on:

Solvent-Free or Eco-Friendly Solvent Systems: Minimizing or eliminating the use of volatile organic compounds (VOCs) by employing solvent-free reaction conditions, supercritical fluids, or green solvents like ionic liquids or water. researchgate.net

Energy Efficiency: Investigating microwave-assisted or flow-chemistry-based syntheses to reduce reaction times and energy consumption compared to traditional batch processing. researchgate.net

Renewable Feedstocks: While challenging for a fluorinated aromatic compound, long-term research may explore bio-based routes for precursor molecules. researchgate.net

Waste Valorization: Developing methods to recycle or find applications for byproducts generated during synthesis, adhering to the principles of a circular economy.

The principles of green synthesis offer a roadmap for the future production of this compound, balancing industrial viability with environmental stewardship. instras.com

| Green Synthesis Principle | Application to this compound Synthesis |

| Prevention | Designing synthetic routes that minimize waste generation from the outset. |

| Atom Economy | Prioritizing addition reactions (e.g., hydrosilylation) over substitution reactions to maximize the incorporation of starting materials into the final product. |

| Less Hazardous Synthesis | Replacing hazardous reagents like organometallic compounds with safer alternatives. |

| Safer Solvents & Auxiliaries | Utilizing water, supercritical CO2, or solvent-free conditions. researchgate.net |

| Design for Energy Efficiency | Employing microwave or photochemical methods to lower energy requirements. |

| Use of Renewable Feedstocks | Long-term goal of sourcing precursors from biological origins. researchgate.net |

Exploration of Novel Catalytic Systems for this compound Reactions

Pentafluorophenyltriethoxysilane is a key reagent in palladium-catalyzed Hiyama cross-coupling reactions, which form carbon-carbon bonds. mdpi.comscbt.com While effective, current catalytic systems often rely on expensive and sensitive palladium catalysts. Future research is directed at discovering more robust, efficient, and cost-effective catalysts.

Challenges in this area include catalyst deactivation, the need for fluoride (B91410) activators, and limited substrate scope under mild conditions. organic-chemistry.org The exploration of novel catalytic systems is crucial for broadening the utility of this compound in organic synthesis.

Key areas for future investigation include:

Non-Palladium Catalysts: Investigating earth-abundant and less toxic metals like nickel, copper, or iron as alternatives to palladium. researchgate.net Cooperative catalysis, using a combination of metals like palladium and copper, has shown promise for activating robust silane (B1218182) reagents. researchgate.net

Heterogeneous and Recoverable Catalysts: Designing catalysts supported on materials like magnetic nanoparticles (e.g., Pd/Fe3O4), polymers, or zeolites. mdpi.com Such systems simplify product purification, allow for catalyst recycling, and reduce metal contamination in the final products, which is critical for pharmaceutical applications. mdpi.com

Advanced Ligand Design: Synthesizing new phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands that can stabilize the metal center, promote efficient oxidative addition and reductive elimination, and allow reactions to proceed at lower temperatures and catalyst loadings.

Activator-Free Coupling: Developing catalytic systems that can activate the Si-C bond of trialkoxysilanes without the need for stoichiometric fluoride salts or strong bases, thereby improving the functional group tolerance and simplifying reaction conditions. organic-chemistry.org

| Catalyst Type | Potential Advantages for this compound Reactions | Research Challenges |

| Homogeneous Pd Complexes | High activity and selectivity. mdpi.com | Cost, recovery, metal leaching. |

| Heterogeneous Pd Catalysts (e.g., Pd/Fe3O4) | Easy separation, reusability, lower product contamination. mdpi.com | Potentially lower activity, support stability. |

| Nickel or Copper-Based Catalysts | Lower cost, earth-abundant. researchgate.net | Often require higher temperatures, sensitivity. |

| Cooperative Catalytic Systems (e.g., Pd/Cu) | Enhanced reactivity for challenging substrates. researchgate.net | Mechanistic complexity, optimization of two catalysts. |

Expanding the Scope of Applications in Emerging Technologies

The unique combination of a highly fluorinated aromatic ring and a reactive silane moiety makes this compound a strong candidate for use in a variety of emerging technologies. The primary challenge is to translate the compound's fundamental properties into functional devices and systems.

Future research will likely focus on leveraging its properties for:

Advanced Electronics: As a surface modifier for semiconductors and dielectrics, it can be used to tune surface energy, improve adhesion, and create hydrophobic, insulating layers in organic field-effect transistors (OFETs) and flexible electronic devices. americanelements.com

Sensors and Biosensors: The silane group allows for covalent attachment to oxide surfaces (like silica (B1680970) or indium tin oxide), while the pentafluorophenyl group provides a unique spectroscopic tag and can modulate electronic properties. This could be exploited in the fabrication of highly sensitive chemical sensors and biosensors. mdpi.com

Biomedical and Pharmaceutical Applications: The fluorine atoms offer a powerful tool for ¹⁹F Magnetic Resonance Imaging (¹⁹F-MRI), a technique with no background signal in biological systems. nih.gov this compound could be used to functionalize nanoparticles or drug delivery vehicles for in vivo tracking. nih.gov Its hydrophobic nature can also be used to create biocompatible, anti-fouling surfaces on medical implants.

Advanced Materials Design Utilizing this compound

The role of organofunctional silanes as building blocks for advanced materials is well-established. nih.gov For this compound, the challenge lies in precisely incorporating it into material architectures to harness the properties conferred by the pentafluorophenyl group, such as chemical inertness, thermal stability, and low surface energy.

Future directions in materials design include:

Fluorinated Polymers and Resins: Using this compound as a co-monomer or cross-linking agent in the synthesis of silicones and hybrid polymers. The incorporation of the C₆F₅ group is expected to enhance thermal stability, chemical resistance, and optical properties (e.g., low refractive index).

Nanocomposites: Functionalizing the surface of nanoparticles (e.g., SiO₂, TiO₂, carbon nanotubes) to improve their dispersion in polymer matrices. This can lead to nanocomposites with enhanced mechanical, thermal, and barrier properties.

Self-Assembled Monolayers (SAMs): Creating highly ordered, robust, and low-energy surfaces on glass, silicon wafers, and other oxide substrates. These SAMs could find applications in microelectronics, anti-reflective coatings, and low-friction surfaces.

Addressing Scalability and Industrial Implementation Challenges

Transitioning from laboratory-scale synthesis to industrial production presents significant hurdles. For this compound, these challenges are amplified by the specialized nature of fluorinated compounds.

Key challenges to be addressed include:

Cost and Availability of Starting Materials: Precursors for the pentafluorophenyl group can be expensive, impacting the final cost of the silane and limiting its use to high-value applications.

Process Optimization and Control: Developing a robust, reproducible, and scalable manufacturing process is critical. This involves optimizing reaction conditions (temperature, pressure, stoichiometry) to maximize yield and purity while ensuring safety. nih.gov

Purification: High-purity this compound is essential for applications in electronics and pharmaceuticals. Developing efficient, large-scale purification techniques, such as distillation or chromatography, without significant product loss is a major challenge.

Waste Management: The synthesis of fluorinated organic compounds can generate hazardous and persistent waste streams that require specialized and costly disposal methods. Integrating green chemistry principles (Section 8.1) is essential to mitigate this issue. mdpi.com

Interdisciplinary Research Opportunities Involving this compound

The future of Pentafluorophenyltriethoxysilane chemistry is inherently interdisciplinary. Its full potential can only be realized through collaborations that bridge traditional scientific fields. The primary challenge is fostering communication and synergy between experts with diverse backgrounds.

Opportunities for interdisciplinary research include:

Chemistry and Materials Science: Chemists can synthesize novel silane derivatives and polymers, while materials scientists can characterize their physical properties and integrate them into advanced composites and functional coatings.

Materials Science and Engineering: Engineers can design and fabricate devices, such as sensors, transistors, and microfluidic chips, that utilize the unique surface properties imparted by this compound. researchgate.net

Chemistry and Biomedical Science: Collaborative efforts are needed to design and test this compound-functionalized nanoparticles for applications in drug delivery, medical imaging (¹⁹F-MRI), and biocompatible coatings for implants. nih.govwalshmedicalmedia.com

Computational and Experimental Chemistry: Theoretical modeling can predict the properties of new materials incorporating this compound and elucidate reaction mechanisms, guiding experimental efforts toward the most promising synthetic targets and catalytic systems.

By fostering these interdisciplinary collaborations, the scientific community can accelerate the pace of discovery and unlock the full technological potential of this versatile fluorinated organosilane.

Q & A

Q. How should researchers curate supplementary data for publications involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.